![molecular formula C11H11N3O3 B12626390 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 917911-34-3](/img/structure/B12626390.png)
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and carboxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction with an appropriate carboxylic acid derivative or through the oxidation of an alcohol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can yield an alcohol.
科学的研究の応用
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and carboxyl groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π stacking interactions.
類似化合物との比較
Similar Compounds
3-(5-Hydroxypyridin-3-yl)propanoic acid: This compound has a similar structure but with the hydroxyl group on the 3-position of the pyridine ring.
(3R)-3-Amino-3-(5-hydroxy-2-pyridinyl)propanoic acid: This compound contains an amino group instead of a pyrazole ring.
Uniqueness
3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the presence of both pyridine and pyrazole rings, which provide a distinct set of chemical properties and reactivity. The combination of these rings with the hydroxyl and carboxyl functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
917911-34-3 |
|---|---|
分子式 |
C11H11N3O3 |
分子量 |
233.22 g/mol |
IUPAC名 |
3-[1-(5-hydroxypyridin-2-yl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c15-9-2-3-10(12-6-9)14-7-8(5-13-14)1-4-11(16)17/h2-3,5-7,15H,1,4H2,(H,16,17) |
InChIキー |
CTFNPDNNHVTDQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1O)N2C=C(C=N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


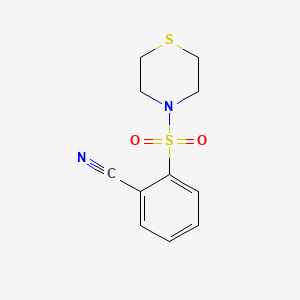
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
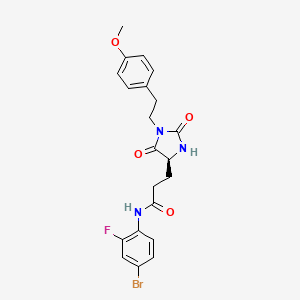

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
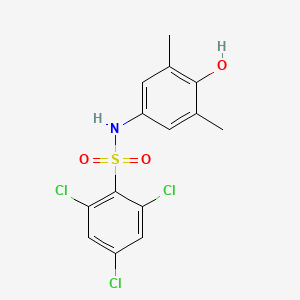
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)
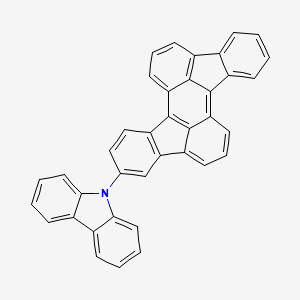
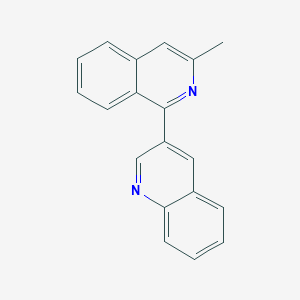
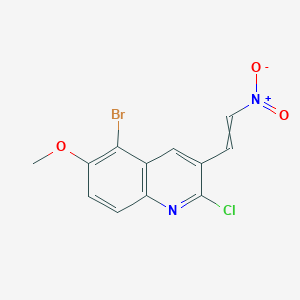
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
